4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid
Brand Name: Vulcanchem
CAS No.: 95656-52-3
VCID: VC21166978
InChI: InChI=1S/C8H5ClF3NO2/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15)
SMILES: C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(=O)O
Molecular Formula: C8H5ClF3NO2
Molecular Weight: 239.58 g/mol

4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid

CAS No.: 95656-52-3

Cat. No.: VC21166978

Molecular Formula: C8H5ClF3NO2

Molecular Weight: 239.58 g/mol

* For research use only. Not for human or veterinary use.

4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid - 95656-52-3

Specification

CAS No. 95656-52-3
Molecular Formula C8H5ClF3NO2
Molecular Weight 239.58 g/mol
IUPAC Name 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C8H5ClF3NO2/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15)
Standard InChI Key LZLSLGVFHCTZAH-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(=O)O
Canonical SMILES C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(=O)O

Introduction

Chemical Identity and Structure

4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid characterized by a benzene ring substituted with four distinct functional groups: a carboxylic acid moiety, an amino group, a chlorine atom, and a trifluoromethyl group. The systematic arrangement of these substituents around the aromatic ring creates a molecule with unique chemical properties and potential applications. The compound's precise structural configuration plays a significant role in determining its chemical reactivity and behavior in various environments.

Molecular Properties and Identifiers

The compound possesses well-defined molecular characteristics that distinguish it from other benzoic acid derivatives. Its molecular formula is C8H5ClF3NO2, with a corresponding molecular weight of 239.58 g/mol . This relatively high molecular weight, despite the small number of carbon atoms, reflects the presence of heavier elements including chlorine and three fluorine atoms. The compound is cataloged in chemical databases with specific identifiers to facilitate scientific communication and research tracking.

Table 1: Chemical Identifiers of 4-Amino-3-Chloro-5-(Trifluoromethyl)Benzoic Acid

ParameterValue
PubChem CID4643549
IUPAC Name4-amino-3-chloro-5-(trifluoromethyl)benzoic acid
Registry Numbers95656-52-3
Molecular FormulaC8H5ClF3NO2
Molecular Weight239.58 g/mol
InChIInChI=1S/C8H5ClF3NO2/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15)
InChIKeyLZLSLGVFHCTZAH-UHFFFAOYSA-N
SMILESC1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(=O)O

Structural Features

Physical and Chemical Properties

Chemical Reactivity

The chemical behavior of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid is significantly influenced by its functionalized structure. The carboxylic acid group can participate in typical acid-base reactions, esterification, and amidation processes. The amino group represents a nucleophilic center potentially capable of undergoing various transformations including acylation, alkylation, and diazotization reactions. The presence of the chlorine atom provides a potential site for nucleophilic aromatic substitution or metal-catalyzed coupling reactions, although these may be hindered by the steric and electronic effects of the adjacent substituents.

Structural Comparison with Isomers

The positional isomer 3-amino-4-chloro-5-(trifluoromethyl)benzoic acid (CID: 134649932) shares the same molecular formula and weight with our target compound but differs in the arrangement of the amino and chloro substituents . This structural variation likely results in distinct chemical behaviors and properties between the two compounds despite their similar composition. The electronic effects and steric considerations arising from these different substitution patterns would influence their respective reactivities, solubilities, and potential applications.

Computational Analysis and Theoretical Properties

Predicted Thermochemical Properties

Based on the computational study of related compounds, it can be inferred that the standard enthalpy of formation for 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid would be influenced by the stabilizing or destabilizing effects of its functional groups. For comparison, 2-(trifluoromethyl)benzoic acid (TBA) has a reported standard enthalpy of formation of −949.0 ± 6.3 kJ mol⁻¹ as determined at the G3MP2//DFT and G4MP2//DFT levels of theory . The structural differences between TBA and our target compound, particularly the presence of amino and chloro substituents, would likely result in different thermochemical values.

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